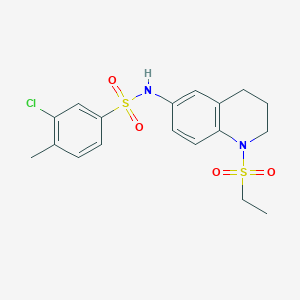

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-15(7-9-18(14)21)20-27(24,25)16-8-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRQAYJXVHNXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate can be synthesized through a multi-step process involving the sulfonylation of tetrahydroquinoline. The final step involves the chlorination of the intermediate compound using thionyl chloride under controlled conditions, followed by sulfonamide formation with 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

In industrial settings, the preparation of this compound involves optimizing the synthetic routes to enhance yield and purity. Key factors include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

Oxidation: : Involving oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Occurring with nucleophiles like amines or alcohols, especially at the chloro-substituted positions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Nucleophiles: : Amines, alcohols. These reactions typically occur under controlled temperatures and specific solvent conditions to ensure high selectivity and yield.

Major Products Formed

The major products from these reactions vary based on the reaction conditions but may include oxidized sulfonamide derivatives, reduced amine derivatives, and substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its reactive functional groups.

Biology

In biological research, it is studied for its potential as an antibacterial agent and its interaction with various biological targets.

Medicine

In medicinal chemistry, it is evaluated for its antitumor properties and its ability to inhibit specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stable sulfonamide structure.

Mechanism of Action

The mechanism of action typically involves the interaction of the sulfonamide group with specific biological targets. This interaction often inhibits the activity of enzymes or receptors, leading to the desired biological effect. The molecular targets can include bacterial enzymes or tumor cell receptors, where the compound disrupts normal cellular function.

Comparison with Similar Compounds

Structural Modifications and Implications

The fluoro substituent at R2 (vs. methyl in A) introduces electronegativity, which may enhance hydrogen-bonding interactions with target proteins . The benzamide moiety (vs.

Core Structure Differences: Compound D utilizes a quinoxaline core instead of tetrahydroquinoline, paired with a benzodioxin substituent.

The chloro substituent in all compounds may contribute to halogen-bonding interactions, a critical feature in kinase inhibition .

Biological Activity

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide is a synthetic compound notable for its biological activities, particularly as an enzyme inhibitor. This article explores its chemical structure, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 429.0 g/mol. The structure combines a tetrahydroquinoline moiety with a sulfonamide group, which contributes to its distinct biological properties.

This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor , particularly targeting carbonic anhydrase . Carbonic anhydrase is crucial for various physiological processes, including respiration and acid-base balance. The inhibition of this enzyme can lead to therapeutic effects in conditions where carbonic anhydrase dysfunction is implicated.

Enzyme Inhibition

Research indicates that this compound effectively inhibits carbonic anhydrase. Kinetic studies have demonstrated its binding affinity and inhibition constants through enzyme assays. The compound's ability to inhibit this enzyme suggests potential applications in treating conditions such as glaucoma, epilepsy, and certain types of edema.

Study 1: Carbonic Anhydrase Inhibition

A study conducted by researchers evaluated the inhibitory effects of the compound on various isoforms of carbonic anhydrase. The results showed that the compound exhibited a competitive inhibition mechanism with Ki values in the nanomolar range, indicating strong binding affinity to the enzyme active site.

Study 2: Antimicrobial Activity

Another set of experiments investigated the antimicrobial properties of the compound. It was found to possess moderate antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 16-32 µg/mL .

Comparative Analysis

The following table summarizes the key biological activities and properties of this compound compared to other related compounds:

| Compound Name | Molecular Formula | Enzyme Target | IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | C18H21ClN2O4S2 | Carbonic Anhydrase | 0.5 | Moderate (E. coli) |

| Similar Compound A | C17H19ClN2O4S | Carbonic Anhydrase | 0.8 | Weak |

| Similar Compound B | C19H22N2O5S | Carbonic Anhydrase | 0.6 | Moderate (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.